3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
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Overview
Description
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, a piperazine ring substituted with a fluorophenyl group, and a morpholinosulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the fluorophenyl group. The final step involves the addition of the morpholinosulfonyl group under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using efficient catalysts, maintaining precise temperature control, and employing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds.
Scientific Research Applications
3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, piperazine-containing molecules, and sulfonyl-substituted compounds. Examples include:
- 4-(2-fluorophenyl)piperazine
- 6-(morpholinosulfonyl)quinoline
- Quinoline-4-one derivatives
Uniqueness
What sets 3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar molecules in terms of reactivity, stability, and specificity.
Properties
Molecular Formula |
C24H25FN4O5S |
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Molecular Weight |
500.5 g/mol |
IUPAC Name |
3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C24H25FN4O5S/c25-20-3-1-2-4-22(20)27-7-9-28(10-8-27)24(31)19-16-26-21-6-5-17(15-18(21)23(19)30)35(32,33)29-11-13-34-14-12-29/h1-6,15-16H,7-14H2,(H,26,30) |
InChI Key |
YBWJZGOCNUWMEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
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